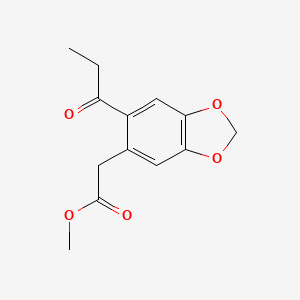
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a propanoyl group and an acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Material: 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reduction: Formation of 6-(1-hydroxypropan-2-yl)-2H-1,3-benzodioxol-5-yl acetate.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. The benzodioxole ring structure allows for interactions with various biological pathways, contributing to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: Similar structure but with a bromine atom instead of a propanoyl group.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains an aldehyde group instead of an acetate moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains an amine group and is used in different applications.
Uniqueness
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group and acetate moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
87722-78-9 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 2-(6-propanoyl-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C13H14O5/c1-3-10(14)9-6-12-11(17-7-18-12)4-8(9)5-13(15)16-2/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
UUTUQTDBZRAEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1CC(=O)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


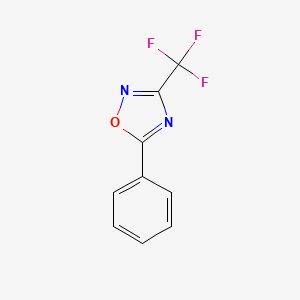
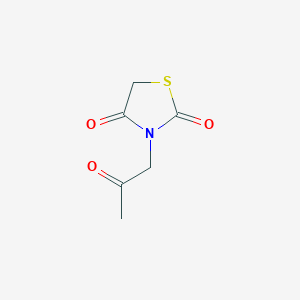
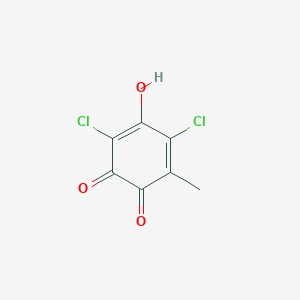
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
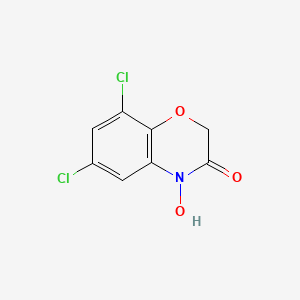
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
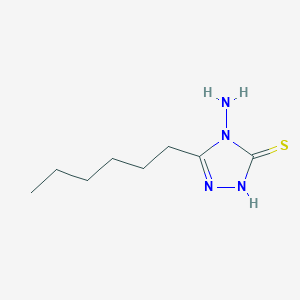
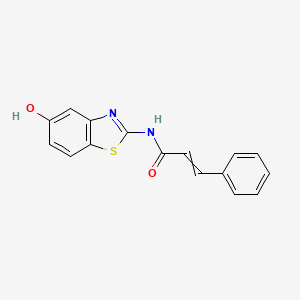
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
